L-Proline, L-asparaginyl-L-prolyl-
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Overview
Description
L-Proline, L-asparaginyl-L-prolyl- is a tripeptide composed of the amino acids L-proline and L-asparagine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. L-proline is a natural amino acid with a secondary amine functionality, while L-asparagine is an amino acid that is important in the metabolism of nitrogen in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-asparaginyl-L-prolyl- typically involves the stepwise coupling of the amino acids L-proline and L-asparagine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts, and the protecting groups are removed using trifluoroacetic acid (TFA) or other deprotecting agents .
Industrial Production Methods
Industrial production of L-Proline, L-asparaginyl-L-prolyl- often employs biocatalytic processes to enhance efficiency and reduce environmental impact. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, minimizing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-asparaginyl-L-prolyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives, reduced peptides, and substituted peptides with altered biological activities .
Scientific Research Applications
L-Proline, L-asparaginyl-L-prolyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, L-asparaginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, the proline residue can undergo hydroxylation, which is crucial for the stability of collagen. The asparagine residue can participate in hydrogen bonding and other interactions that influence the peptide’s biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A natural amino acid with a secondary amine functionality, used as a catalyst in organic synthesis.
L-Asparagine: An amino acid important in nitrogen metabolism.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen.
Uniqueness
L-Proline, L-asparaginyl-L-prolyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. Its ability to undergo various chemical modifications and its role in biological processes make it a valuable compound for research and industrial applications .
Properties
CAS No. |
334931-60-1 |
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Molecular Formula |
C14H22N4O5 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N4O5/c15-8(7-11(16)19)12(20)17-5-1-3-9(17)13(21)18-6-2-4-10(18)14(22)23/h8-10H,1-7,15H2,(H2,16,19)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI Key |
VCJCPARXDBEGNE-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC(=O)N)N)C(=O)O |
Origin of Product |
United States |
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